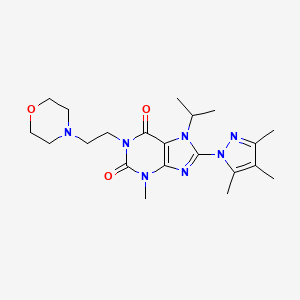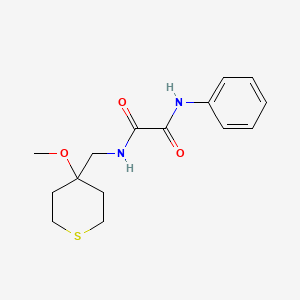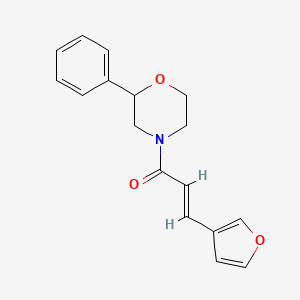
(1,3-difenil-1H-pirazol-4-il)metilamina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,3-diphenyl-1H-pyrazol-4-yl)methylamine is a heterocyclic compound that features a pyrazole ring substituted with two phenyl groups and a methylamine group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Aplicaciones Científicas De Investigación
(1,3-diphenyl-1H-pyrazol-4-yl)methylamine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and anticancer activities.
Medicine: It is investigated for its potential use in developing new therapeutic agents.
Industry: The compound can be used in the development of new materials with specific properties
Mecanismo De Acción
Target of Action
The primary targets of (1,3-diphenyl-1H-pyrazol-4-yl)methylamine are the BRAF V600E and human breast cancer cell line (MCF-7) . BRAF V600E is a mutant form of the BRAF protein that is involved in sending signals within cells and in cell growth. MCF-7 is a widely used cell line in breast cancer research.
Mode of Action
(1,3-diphenyl-1H-pyrazol-4-yl)methylamine interacts with its targets by inhibiting their activity. For instance, it has been shown to have potent inhibitory activity against BRAF V600E . This interaction results in changes in the cell’s normal functions, potentially leading to cell death.
Pharmacokinetics
It is known that the compound has been designed and synthesized with acceptable reaction procedures and quantitative yields . This suggests that it may have favorable pharmacokinetic properties, but further studies would be needed to confirm this.
Result of Action
The result of (1,3-diphenyl-1H-pyrazol-4-yl)methylamine’s action is a reduction in cell viability. In vitro studies have shown that it has cytotoxic activity against the human breast cancer cell line MCF-7 . It has also demonstrated potent inhibitory activity against BRAF V600E, which could lead to reduced cell proliferation and potentially cell death .
Análisis Bioquímico
Biochemical Properties
It is known that pyrazole derivatives exhibit a wide range of biological activities, including antimicrobial, antimalarial, anticancer, anti-inflammatory, and antidepressant effects .
Cellular Effects
Some pyrazole derivatives have been found to exhibit cytotoxic activity against human breast cancer cell lines . The viability of the cells was observed to decrease with increasing concentrations of the compound .
Molecular Mechanism
It is suggested that pyrazole derivatives may exert their effects through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-diphenyl-1H-pyrazol-4-yl)methylamine typically involves the reaction of 1,3-diphenyl-1H-pyrazole with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an iminium ion intermediate, which is subsequently reduced to yield the desired product .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
(1,3-diphenyl-1H-pyrazol-4-yl)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides, thiols, and amines can be used under basic or acidic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce various amine derivatives .
Comparación Con Compuestos Similares
Similar Compounds
1,3-diphenyl-1H-pyrazole: Lacks the methylamine group but shares the pyrazole core structure.
1,3-diphenyl-1H-pyrazol-4-yl)methylene)benzeneamine: Contains a benzeneamine group instead of a methylamine group
Uniqueness
(1,3-diphenyl-1H-pyrazol-4-yl)methylamine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs .
Propiedades
IUPAC Name |
(1,3-diphenylpyrazol-4-yl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3/c17-11-14-12-19(15-9-5-2-6-10-15)18-16(14)13-7-3-1-4-8-13/h1-10,12H,11,17H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWAPGZAVLLWYAC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2CN)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,4-diethoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2380474.png)
![methyl 2-[3-(4-chlorobenzenesulfonyl)propanamido]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2380476.png)

![1,3-Dimethyl-8-[3-(2-oxopropoxy)phenyl]-1,3,5-trihydroimidazolidino[1,2-h]puri ne-2,4-dione](/img/structure/B2380478.png)
![N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-6-methoxypyridine-3-carboxamide](/img/structure/B2380480.png)
![8-(azepane-1-sulfonyl)-2-[(3-bromophenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2380481.png)



![N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2380486.png)
![(2Z)-2-(4-methylbenzenesulfonyl)-3-[(pyrimidin-2-yl)amino]prop-2-enenitrile](/img/structure/B2380489.png)
